(2-(N-Cyclohexylanilino)ethyl)trimethylammonium bromide
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Overview
Description
(2-(N-Cyclohexylanilino)ethyl)trimethylammonium bromide is a quaternary ammonium compound with the molecular formula C17H29BrN2. It is known for its unique structure, which includes a cyclohexyl group attached to an aniline moiety, further connected to an ethyl chain bearing a trimethylammonium group. This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(N-Cyclohexylanilino)ethyl)trimethylammonium bromide typically involves the alkylation of a tertiary amineThe reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of fatty nitriles to generate primary or secondary amines, which are then treated with methyl chloride to form the quaternary ammonium salt. This method is scalable and cost-effective, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2-(N-Cyclohexylanilino)ethyl)trimethylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: While the quaternary ammonium group is generally stable, the aniline moiety can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles like hydroxide ions for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically conducted in aqueous or organic solvents at controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield the corresponding alcohol, while oxidation of the aniline moiety can produce quinone derivatives .
Scientific Research Applications
(2-(N-Cyclohexylanilino)ethyl)trimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound exhibits antimicrobial properties, making it useful in the development of antibacterial agents.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Mechanism of Action
The mechanism of action of (2-(N-Cyclohexylanilino)ethyl)trimethylammonium bromide involves its interaction with cellular membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. This mechanism is particularly effective against microbial cells, making the compound a potent antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium Bromide: Known for its use in surfactants and disinfectants.
Tetrabutylammonium Bromide: Commonly used as a phase transfer catalyst in organic synthesis.
Uniqueness
(2-(N-Cyclohexylanilino)ethyl)trimethylammonium bromide is unique due to its cyclohexyl-aniline structure, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other quaternary ammonium compounds and enhances its effectiveness in various applications.
Properties
CAS No. |
2933-20-2 |
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Molecular Formula |
C17H29BrN2 |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
2-(N-cyclohexylanilino)ethyl-trimethylazanium;bromide |
InChI |
InChI=1S/C17H29N2.BrH/c1-19(2,3)15-14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4,6-7,10-11,17H,5,8-9,12-15H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
YUJQNTORYNPVPK-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCN(C1CCCCC1)C2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
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